Tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate
Description
Tert-butyl (2S)-2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate (CAS: 1956435-10-1) is a chiral pyrrolidine-based compound with the molecular formula C₂₅H₄₀N₂O₃ and a molecular weight of 416.6 g/mol . Its structure features a stereocenter at the C2 position (S-configuration), a tert-butyl-substituted oxane ring, and a tert-butyloxycarbonyl (Boc)-protected pyrrolidine moiety . The compound has been characterized via X-ray crystallography, confirming its stereochemical configuration and spatial arrangement .
Properties
Molecular Formula |
C25H40N2O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H40N2O3/c1-23(2,3)19-9-7-10-20(17-19)25(12-15-29-16-13-25)26-18-21-11-8-14-27(21)22(28)30-24(4,5)6/h7,9-10,17,21,26H,8,11-16,18H2,1-6H3 |
InChI Key |
GBFNBUBFZUUEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2(CCOCC2)NCC3CCCN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(((4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-yl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the tetrahydro-2H-pyran ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Ester Hydrolysis and Transacylation
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for deprotecting the pyrrolidine nitrogen in pharmaceutical intermediate synthesis.
In transacylation, the ester reacts with amines (e.g., benzylamine) via nucleophilic acyl substitution, forming amides. This is utilized in constructing peptide-like backbones in drug candidates .
Amine Functionalization
The secondary amine in the oxane ring participates in alkylation and acylation reactions. Steric hindrance from the tert-butyl substituents moderates reactivity.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) yields N-alkylated products. Reaction rates are slower compared to less hindered amines.
-
Acylation : Acetic anhydride or acyl chlorides form stable acetamide derivatives. Excess reagent and prolonged heating (12–24 hrs) are required for quantitative yields .
Pyrrolidine Ring Modifications
The pyrrolidine ring undergoes stereoselective reactions, influenced by its conformation and substituents:
-
N-Deprotection : Trifluoroacetic acid (TFA) cleaves the tert-butyloxycarbonyl (Boc) group, generating a free amine for further functionalization .
-
Ring-Opening : Strong acids (e.g., H₂SO₄) or oxidizing agents (e.g., KMnO₄) induce ring cleavage, producing linear diamines or ketones .
Catalytic Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its aryl moiety:
Stability Under Thermal and Oxidative Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily due to ester and oxane ring degradation. Oxidative stability studies (H₂O₂, 30°C) show no significant decomposition over 48 hrs, confirming suitability for long-term storage.
Scientific Research Applications
(S)-tert-Butyl 2-(((4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-yl)amino)methyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(((4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Steric and Electronic Effects :
- The nitropyrimidine group in the C₂₇H₃₆N₆O₄ compound introduces strong electron-withdrawing effects, altering reactivity in downstream applications .
Biological Activity
Tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in various fields of biological research. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a tert-butyl group, an oxan ring, and a pyrrolidine carboxylate moiety, which contribute to its unique biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Preparation of the Oxan Derivative : This can be achieved through the reaction of appropriate phenolic compounds with oxirane derivatives.
- Formation of the Pyrrolidine Ring : The pyrrolidine structure can be synthesized via cyclization reactions involving amines and aldehydes.
- Final Esterification : The tert-butyl ester is formed by reacting the carboxylic acid derivative with tert-butanol under acidic conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of certain cell types.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For example:
- In Vitro Studies : Research demonstrated that treatment with this compound led to a reduction in cell viability in various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 µM to 25 µM depending on the cell line tested.
Neuroprotective Effects
In addition to its antitumor activity, there is evidence suggesting neuroprotective effects:
- Mechanism : The compound appears to reduce oxidative stress in neuronal cells, potentially through the modulation of antioxidant enzyme activity.
Case Studies
- Antitumor Efficacy in Mice Models : A study conducted on ICR/Ha mice showed that dietary inclusion of the compound resulted in a significant decrease in tumor incidence induced by chemical carcinogens. Mice treated with the compound exhibited a 40% reduction in tumor formation compared to controls.
- Neuroprotection Against Aβ-Induced Toxicity : In vitro experiments using astrocyte cultures demonstrated that the compound could mitigate amyloid beta-induced cytotoxicity, suggesting potential applications in Alzheimer's disease research.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing tert-butyl pyrrolidine carboxylate derivatives, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions between functionalized pyrrolidine intermediates and tert-butyl-protected moieties. For example, Mitsunobu reactions or nucleophilic substitutions using reagents like N,N,N’,N’-tetramethylazodicarboxamide (TMAD) in tetrahydrofuran (THF) at 70°C have been employed for similar compounds . Optimization includes monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (e.g., 1.2–3.0 equivalents of coupling reagents), and controlling temperature to minimize side products. Reverse-phase column chromatography (acetonitrile/water) is often used for purification .
Q. How can the purity and structural identity of this compound be confirmed post-synthesis?
Key methods include:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify stereochemistry and functional groups. For instance, tert-butyl protons typically resonate at ~1.4 ppm in ¹H NMR .
- HPLC with UV detection (e.g., C18 columns) to assess purity (>95% is standard for research use) .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group.
- Avoid prolonged exposure to moisture or acidic/basic conditions, which can deprotect the tert-butyl moiety .
- Use amber vials to protect light-sensitive functional groups (e.g., aromatic amines) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding affinities to proteins. For example:
Q. How should researchers address discrepancies in crystallographic data during structure determination?
Use the SHELX suite (SHELXL for refinement) to resolve issues:
Q. What experimental approaches are used to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify the pyrrolidine ring (e.g., substituent stereochemistry) or oxane moiety to assess impact on bioactivity .
- Pharmacophore mapping : Identify critical functional groups (e.g., tert-butyl for lipophilicity, oxane for rigidity) using software like Schrödinger’s Phase .
- In vitro assays : Test derivatives for target binding (e.g., SPR, fluorescence polarization) and cellular activity (e.g., cytotoxicity in cancer cell lines) .
Q. How can enantiomeric purity be ensured during asymmetric synthesis?
- Use chiral HPLC (e.g., Chiralpak AD-H column) with polar solvents (hexane/isopropanol) to separate enantiomers .
- Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) during key steps .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Standardize starting material quality (e.g., ≥99% purity for tert-butyl reagents).
- Implement process analytical technology (PAT) for real-time monitoring (e.g., FTIR or Raman spectroscopy) .
- Optimize workup protocols (e.g., solvent extraction vs. crystallization) to reduce impurities .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
